3-Bromo-6-cyano-2-methoxybenzoic acid
Description
3-Bromo-6-cyano-2-methoxybenzoic acid is a benzoic acid derivative featuring a bromine atom at position 3, a cyano group at position 6, and a methoxy group at position 2. This compound’s structure combines electron-withdrawing substituents (bromo, cyano) with an electron-donating methoxy group, creating unique physicochemical properties. Below, we compare this compound with similar derivatives, focusing on substituent effects, stability, reactivity, and applications.
Properties
IUPAC Name |
3-bromo-6-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPVUUMXATMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs include halogenated benzoic acids and derivatives with varying substituents. Their structural differences influence acidity, solubility, and synthetic utility:
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Hypothetical Data for 3-Bromo-6-cyano-2-methoxybenzoic Acid
- Molecular Formula: C₉H₆BrNO₃
- Molecular Weight : ~272.06 g/mol
- Key Substituents : Br (electron-withdrawing), CN (strong electron-withdrawing), OMe (electron-donating).
Physicochemical Properties
- Acidity: The cyano group at position 6 significantly enhances acidity compared to chloro or fluoro analogs due to its strong electron-withdrawing nature. This effect outweighs the electron-donating methoxy group at position 2, resulting in a lower pKa than 3-bromo-6-chloro-2-methoxybenzoic acid .
- Solubility : Polar substituents (CN, COOH) may improve water solubility relative to halogenated analogs, though the hydrophobic bromo and methoxy groups could counterbalance this .
- Stability: The cyano group may render the compound more reactive under basic or nucleophilic conditions compared to chloro/fluoro derivatives, which are typically more inert .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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